4-(Methylsulfonyl)piperidine
Overview
Description
The compound 4-(Methylsulfonyl)piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in the field of medicinal chemistry due to their presence in a variety of pharmacologically active compounds. The methylsulfonyl group attached to the piperidine ring can influence the physical, chemical, and biological properties of the molecule.
Synthesis Analysis
The synthesis of piperidine derivatives often involves nucleophilic substitution reactions, as seen in the synthesis of 1-benzhydryl-4-methanesulfonyl-piperazine, where 1-benzhydryl-piperazine is reacted with methyl sulfonyl chloride . Similarly, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol involves the condensation of diphenyl(piperidin-4-yl)methanol with p-toluenesulfonyl chloride . These methods demonstrate the versatility of piperidine derivatives to undergo functionalization, leading to a variety of sulfonamide compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of 1-benzhydryl-4-methanesulfonyl-piperazine shows that the piperazine ring adopts a chair conformation, which is a common feature for saturated six-membered heterocycles . The geometry around the sulfur atom in these sulfonamide derivatives is typically distorted tetrahedral .
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions. For example, the δ-sulfonamido-substituted enones can be used in phosphine-catalyzed (4 + 2) annulation reactions with 1,1-dicyanoalkenes to produce piperidine derivatives . This demonstrates the reactivity of the sulfonamide group in facilitating cyclization reactions to form complex heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by the substituents attached to the nitrogen atom and the piperidine ring. The presence of the methylsulfonyl group can affect the compound's bioavailability, as seen in the development of selective 5-HT(2A) receptor antagonists, where bioavailability was introduced by using stability toward rat liver microsomes as a predictor . The antimicrobial activity of piperidine derivatives against pathogens of Lycopersicon esculentum also indicates that the nature of substitutions on the benzhydryl ring and sulfonamide ring influences their biological activity .
Scientific Research Applications
1. Inhibition of Membrane-bound Phospholipase A2
4-(Methylsulfonyl)piperidine derivatives have been studied for their potential as inhibitors of membrane-bound phospholipase A2. Compounds containing this moiety have shown to inhibit the liberation of arachidonic acid, which is significant in reducing the size of myocardial infarction in experimental models (Oinuma et al., 1991).
2. Selective 5-HT7 Receptor Antagonism
Research has also identified 4-(Methylsulfonyl)piperidine as a core structure in the development of selective 5-HT7 receptor antagonists. These compounds are significant for their antidepressant-like and pro-cognitive properties, and have potential therapeutic application for CNS disorders (Canale et al., 2016).
3. Synthesis of Sulfonyl Hydrazone Derivatives
Sulfonyl hydrazone scaffold and piperidine rings are crucial in medicinal chemistry. 4-(Methylsulfonyl)piperidine has been used in synthesizing compounds with antioxidant capacity and anticholinesterase activity, highlighting its versatility in drug design (Karaman et al., 2016).
4. Development of Na+/H+ Antiporter Inhibitors
In the context of cardiac ischemia and reperfusion, derivatives of 4-(Methylsulfonyl)piperidine have been explored as Na+/H+ antiporter inhibitors. This research is crucial for developing adjunctive therapies in the treatment of acute myocardial infarction (Baumgarth et al., 1997).
5. Synthesis of Metal Complexes
4-(Methylsulfonyl)piperidine has been used in the synthesis of various metal complexes, which have applications in fluorescence properties, redox behavior, and thermal analyses. This showcases its utility in the field of inorganic chemistry (Nath et al., 2016).
6. Antibacterial Activity
Derivatives of 4-(Methylsulfonyl)piperidine have been synthesized and evaluated for their antibacterial activity. These studies contribute to the ongoing search for new and effective antimicrobial agents, particularly in the context of increasing antibiotic resistance (Iqbal et al., 2017).
7. Synthesis and Antimicrobial Study of N-substituted Derivatives
Further exploring its antibacterial potential, N-substituted derivatives of 4-(Methylsulfonyl)piperidine have been synthesized and shown moderate to talented antibacterial activity, especially against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
8. Beta(3)-Adrenergic Receptor Agonism
Novel (4-piperidin-1-yl)-phenyl sulfonamides, which include 4-(Methylsulfonyl)piperidine structures, have been studied for their biological activity on human beta(3)-adrenergic receptors. These compounds have potential applications in the treatment of various metabolic disorders (Hu et al., 2001).
9. Antimicrobial Activity Against Pathogens of Lycopersicon esculentum
1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, related to 4-(Methylsulfonyl)piperidine, have been investigated for their efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).
10. Corrosion Inhibition Studies
Piperidine derivatives, including those related to 4-(Methylsulfonyl)piperidine, have been evaluated for their corrosion inhibition properties on iron, demonstrating the compound's relevance in industrial applications and materials science (Kaya et al., 2016).
Safety And Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-methylsulfonylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-10(8,9)6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWZLZLVNFUCBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624194 | |
Record name | 4-(Methanesulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylsulfonyl)piperidine | |
CAS RN |
290328-55-1 | |
Record name | 4-(Methanesulfonyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.